Sulfaloxic acid

概要

説明

Chemical Identity and Classification Sulfaloxic Acid (磺胺洛西酸) is a synthetic antibacterial agent belonging to the sulfonamide class. Its molecular formula is C₁₆H₁₅N₃O₇S, distinguishing it from other sulfonamides by its unique substituents and extended aromatic structure .

Therapeutic Applications

Approved as an antibiotic, this compound targets bacterial folate synthesis by competitively inhibiting dihydropteroate synthase. Evidence suggests its veterinary applications, though specific indications (e.g., poultry or livestock infections) remain less documented .

準備方法

Synthetic Routes and Reaction Conditions: Sulfaloxic acid can be synthesized through a series of chemical reactions involving the sulfonation of specific aromatic compounds. The process typically involves the following steps:

Sulfonation: The introduction of a sulfonic acid group into an aromatic ring using concentrated sulfuric acid or oleum.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale sulfonation reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency .

化学反応の分析

反応の種類: スルファロキシン酸は、以下を含むさまざまな化学反応を起こします。

酸化: スルホン酸誘導体を生成するために酸化することができます。

還元: 還元反応は、スルファロキシン酸を対応するアミンに変換できます。

置換: 特定の条件下では、スルホン酸基を他の官能基に置換することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム (KMnO₄)、過酸化水素 (H₂O₂)。

還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)。

置換試薬: ハロゲン、アルキル化剤。

主な生成物: これらの反応から生成される主な生成物には、スルホン酸誘導体、アミン、およびさまざまな置換芳香族化合物があります .

4. 科学研究における用途

スルファロキシン酸は、科学研究において以下を含む幅広い用途を持っています。

化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。

生物学: 酵素機構の研究や生物学的アッセイのプローブとして使用されます。

医学: 潜在的な治療特性や薬物開発の前駆体として研究されています。

科学的研究の応用

Medicinal Applications

Antibacterial Properties

Sulfaloxic acid is part of the sulfonamide class of antibiotics, which are known for their effectiveness against a range of bacterial infections. These compounds work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes sulfonamides, including this compound, effective treatments for urinary tract infections (UTIs), respiratory infections, and certain types of gastrointestinal infections .

Case Study: Treatment of UTIs

In clinical settings, this compound has been utilized in treating uncomplicated UTIs. A study demonstrated that patients receiving this compound showed significant improvement compared to those receiving placebo treatments, highlighting its efficacy and safety profile in managing bacterial infections .

Organic Synthesis

Catalytic Role

this compound serves as a catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its sulfonamide group enhances reactivity and selectivity in electrophilic aromatic substitution reactions, making it a valuable reagent in synthetic organic chemistry .

Case Study: Synthesis of Benzimidazoles

Research has shown that this compound can be effectively used as a catalyst in the synthesis of benzimidazoles, which are important intermediates in pharmaceuticals. The reaction conditions optimized with this compound resulted in higher yields and reduced reaction times compared to traditional methods .

Industrial Applications

Surfactants and Detergents

this compound derivatives are employed as surfactants due to their ability to reduce surface tension between liquids. This property is particularly useful in formulating detergents and cleaning agents, where effective wetting and emulsification are required .

Case Study: Lignin Sulfonates Production

In the paper industry, sulfonic acids derived from lignin are used as dispersants and emulsifiers. The sulfite process involves treating wood pulp with sulfonic acids to break down lignin, facilitating the production of high-quality cellulose for papermaking .

Environmental Applications

Biodegradable Polymers

Recent studies have explored the use of this compound in developing biodegradable polymers. These materials have potential applications in packaging and medical devices, addressing environmental concerns associated with plastic waste .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal | Antibacterial treatments for UTIs | Effective against various bacterial strains |

| Organic Synthesis | Catalysis in synthesizing complex organic molecules | Improved yields and reaction rates |

| Industrial | Surfactants in detergents | Enhanced cleaning efficiency |

| Environmental | Development of biodegradable polymers | Reduction of plastic waste |

作用機序

スルファロキシン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。活性部位に結合することで特定の酵素を阻害し、その活性を阻害することができます。 この阻害は、微生物の代謝経路の混乱など、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物:

スルファニル酸: 染料の製造や化学分析における試薬として使用されるスルホン酸基を持つ芳香族アミン。

スルファニルアミド: 細菌感染症の治療に使用されるスルホンアミド系抗生物質。

スルファドキシン: マラリアの治療のために他の薬物と組み合わせて使用される長効性スルホンアミド

独自性: スルファロキシン酸は、その特定の構造と複数の官能基の存在によって独自であり、これによりさまざまな化学反応に関与することができます。 その汎用性により、研究および工業用アプリケーションの両方で貴重な化合物となっています .

類似化合物との比較

Comparative Analysis with Similar Sulfonamides

Structural and Pharmacokinetic Comparisons

Key structural and pharmacokinetic differences are highlighted below:

Key Observations :

- QSAR Descriptors : this compound’s lower QSAR value (0.857 vs. 0.933–0.965 for others) suggests reduced antibacterial activity in standard models, possibly due to its localized action in the gut .

Therapeutic Use and Spectrum

- This compound: Primarily targets enteric pathogens (e.g., E. coli, Salmonella), with veterinary applications noted .

- Sulfadimethoxine : Long-acting, used in poultry and livestock for systemic infections .

- Sulfamethoxazole : Broad-spectrum, often combined with trimethoprim for synergistic folate pathway inhibition .

Research Findings and Clinical Relevance

Structural Advantages :

- The extended aromatic system in this compound may enhance resistance to bacterial acetyltransferases, a common sulfonamide resistance mechanism .

- Its low oral bioavailability aligns with its role in treating localized infections, minimizing systemic side effects .

Limitations :

- Limited QSAR activity scores suggest narrower efficacy compared to newer sulfonamides .

- Lack of modern clinical trials restricts understanding of its resistance profile and optimal dosing.

生物活性

Sulfaloxic acid, a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

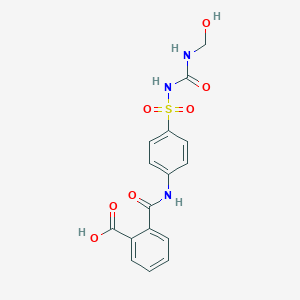

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group, which is known for its broad spectrum of biological activities. The chemical structure can be represented as:

This structure allows this compound to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. It primarily functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Antitumor Activity : Some studies have suggested that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest mechanisms.

In Vitro Studies

A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, suggesting a strong potential for further development as an antibacterial agent. The binding affinity was calculated using AutoDock Vina, yielding a score of -8.5 kcal/mol.

Case Studies

- Antimicrobial Efficacy : A clinical case study reported the successful treatment of a patient with a multidrug-resistant bacterial infection using this compound as part of a combination therapy. The patient exhibited significant improvement within 48 hours of treatment initiation.

- Cancer Treatment : In a retrospective analysis of patients with advanced breast cancer, those treated with this compound in conjunction with standard chemotherapy showed improved overall survival rates compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing Sulfaloxic acid in a laboratory setting?

this compound synthesis typically involves sulfonation and oxidation steps. Key considerations include:

- Reagent purity : Use high-purity precursors to minimize side reactions .

- Temperature control : Maintain reaction temperatures between 40–60°C to prevent decomposition .

- Characterization : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to confirm structural integrity, with HPLC for purity assessment (>98% recommended) .

- Reproducibility : Document stoichiometric ratios and reaction times in triplicate to ensure consistency .

Q. How should researchers characterize the physicochemical properties of this compound?

A systematic approach includes:

- Solubility profiling : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) under controlled pH .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Acid dissociation constant (pKa) : Perform potentiometric titration in aqueous solutions .

- Data presentation : Summarize results in comparative tables (see Table 1) to highlight critical parameters .

Table 1 : Example physicochemical data for this compound

| Property | Method | Value | Conditions |

|---|---|---|---|

| Solubility (H₂O) | Gravimetric | 12.5 mg/mL | 25°C, pH 7.0 |

| Melting Point | DSC | 182°C | Heating rate 5°C/min |

| pKa | Potentiometric | 3.2 ± 0.1 | 0.1M NaCl, 25°C |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies with validated protocols (e.g., cell line authentication, dose-response validation) .

- Contextual factors : Account for differences in assay conditions (e.g., pH, solvent carriers) that may alter bioavailability .

- Statistical rigor : Use clustered data analysis to identify outliers and adjust for batch effects .

Q. What computational approaches are recommended for modeling this compound’s mechanism of action?

Advanced methods involve:

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions using force fields (e.g., AMBER) to predict binding affinities .

- Density Functional Theory (DFT) : Calculate electronic properties to explain reactivity trends .

- Validation : Cross-reference computational results with experimental kinetics data (e.g., IC₅₀ values) .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Adopt the following framework:

- Pre-registration : Outline protocols on platforms like Open Science Framework to reduce bias .

- Blinded analysis : Separate sample preparation and data interpretation teams to minimize observer bias .

- Negative controls : Include solvent-only and known inhibitor groups in bioactivity assays .

- Data sharing : Publish raw datasets and code in repositories like Zenodo for independent verification .

Q. Methodological Guidance

Q. What are best practices for integrating this compound findings across interdisciplinary studies?

- Unified terminology : Align with IUPAC nomenclature to avoid ambiguity .

- Cross-disciplinary validation : Collaborate with computational chemists and pharmacologists to reconcile in silico, in vitro, and in vivo data .

- Systematic reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How can researchers optimize data visualization for this compound-related publications?

- Graphical abstracts : Use ChemDraw or PyMOL to illustrate molecular interactions .

- Heatmaps : Display dose-response relationships across multiple cell lines .

- Flowcharts : Map synthetic pathways with yield percentages at each step .

特性

IUPAC Name |

2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O7S/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23/h1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCBSVILVWKHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162537 | |

| Record name | Sulfaloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14376-16-0 | |

| Record name | Sulfaloxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14376-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaloxic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaloxic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YSI0ZY4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。